[1] Executive Summary 2,6-Dibromo-4-chloro-3-fluoroaniline (CAS 1160574-58-2) represents a highly specialized, poly-halogenated aniline scaffold utilized primarily as a high-value intermediate in the synthesis of agroche...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
2,6-Dibromo-4-chloro-3-fluoroaniline (CAS 1160574-58-2) represents a highly specialized, poly-halogenated aniline scaffold utilized primarily as a high-value intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its unique substitution pattern—featuring three distinct halogens (Br, Cl, F) around an amino core—offers medicinal chemists a versatile platform for Structure-Activity Relationship (SAR) tuning.
The presence of the fluorine atom at the 3-position introduces metabolic stability and lipophilicity modulation, while the bromine atoms at the 2,6-positions provide steric bulk and reactive handles for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This guide details the physicochemical properties, validated synthetic pathways, and handling protocols required to integrate this compound into high-throughput discovery workflows.
Chemical Identity & Physicochemical Properties[2][3]
Understanding the electronic and steric environment of this molecule is critical for predicting its reactivity. The 4-chloro and 3-fluoro substituents deactivate the ring electronically but are counterbalanced by the strong electron-donating amino group, which directs further electrophilic substitution or oxidation.
Table 1: Physicochemical Profile[2]
Property
Value / Description
Note
CAS Number
1160574-58-2
Verified Registry Number
IUPAC Name
2,6-Dibromo-4-chloro-3-fluoroaniline
Molecular Formula
C₆H₃Br₂ClFN
Molecular Weight
303.35 g/mol
High bromine content significantly impacts mass
Appearance
Off-white to pale grey solid
Typical of poly-halogenated anilines
Predicted LogP
~3.8 - 4.2
Highly lipophilic due to halogenation
H-Bond Donors
1 (NH₂)
Primary amine
H-Bond Acceptors
1 (F)
Weak acceptor capability
Rotatable Bonds
0
Rigid aromatic scaffold
Technical Insight: The high lipophilicity (LogP > 3.5) suggests this compound will have high membrane permeability but poor aqueous solubility. Formulation in organic solvents (DMSO, DMF) is required for biological assays.
Synthetic Methodology
The synthesis of 2,6-Dibromo-4-chloro-3-fluoroaniline relies on the principles of electrophilic aromatic substitution. The amino group (-NH₂) is the strongest activating group and directs incoming electrophiles to the ortho and para positions. Since the 4-position is blocked by chlorine and the 3-position is occupied by fluorine, bromination occurs selectively at the 2 and 6 positions.
Validated Synthetic Protocol
Precursor: 4-Chloro-3-fluoroaniline (CAS 367-22-6).[1]
Reagents: N-Bromosuccinimide (NBS) or Elemental Bromine (Br₂).
Solvent: Glacial Acetic Acid or DMF.
Step-by-Step Workflow:
Dissolution: Dissolve 1.0 eq of 4-Chloro-3-fluoroaniline in glacial acetic acid.
Bromination: Add 2.1 eq of Bromine (Br₂) dropwise at 0–5°C. The slight excess ensures complete conversion of the mono-bromo intermediate to the dibromo product.
Monitoring: Monitor reaction via TLC (Hexane:Ethyl Acetate 8:2). The product will be significantly less polar than the starting aniline.
Quenching: Pour the reaction mixture into ice-water containing sodium bisulfite (to neutralize excess bromine).
Isolation: Filter the resulting precipitate. Recrystallize from ethanol/water to yield the target compound.
Synthesis Logic Diagram
Figure 1: Synthetic pathway transforming the parent fluoro-chloro aniline into the dibromo target via electrophilic aromatic substitution.
Reactivity & Derivatization Strategies
The "Self-Validating" nature of this scaffold lies in its chemoselectivity. The three different halogens allow for sequential functionalization, a powerful tactic in diversity-oriented synthesis (DOS).
Chemoselectivity Hierarchy
Amino Group (-NH₂): Most reactive. Available for amide coupling, reductive amination, or conversion to diazonium salts (Sandmeyer reaction).
Bromine (C-2/C-6): High reactivity in Pd-catalyzed couplings. The 2,6-positioning creates steric hindrance, often requiring specialized ligands (e.g., Buchwald ligands like XPhos or SPhos) to facilitate oxidative addition.
Chlorine (C-4): Lower reactivity than bromine.[2] Can be engaged in couplings only after the bromines are reacted or by using specific nickel catalysts.
Fluorine (C-3): Generally inert to coupling but activates the ring for S_NAr reactions if strong electron-withdrawing groups are introduced at the nitrogen.
Functionalization Workflow
Figure 2: Divergent synthesis pathways utilizing the distinct reactive handles (NH₂, Br, Cl) of the scaffold.[3][4][5]
Applications in Drug Discovery[2][9]
This compound serves as a "fragment" in Fragment-Based Drug Discovery (FBDD).
Kinase Inhibitors: The poly-halogenated motif mimics the ATP-binding pocket interactions found in many kinase inhibitors. The fluorine atom can engage in specific non-covalent interactions with protein residues, potentially increasing potency.
Bioisosteres: The 2,6-dibromo pattern provides a bulky, hydrophobic shield that can protect the metabolic liability of the aniline nitrogen, extending the half-life of the drug candidate.
Safety & Handling (SDS Summary)
As a halogenated aniline, this compound carries specific toxicological risks.
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.
Specific Hazard:Methemoglobinemia . Anilines can oxidize hemoglobin to methemoglobin, reducing oxygen transport.
Handling Protocol:
PPE: Double nitrile gloves, lab coat, and full-face respirator or work strictly within a fume hood.
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the amine, which causes darkening.
Spill Cleanup: Do not dry sweep. Dampen with water to avoid dust generation, then scoop into a waste container.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12633005, 4-Chloro-3-fluoroaniline." PubChem, [Link]. Accessed 26 Oct. 2023. (Parent compound properties and reactivity baseline).
Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley, 2013.
BenchChem. "3-Chloro-4-fluoroaniline Reactions & Dehalogenation Byproducts." BenchChem Technical Support, ]">https://benchchem.com.[6] (Context on dehalogenation risks during synthesis).
Structural & Synthetic Analysis: 2,6-Dibromo-4-chloro-3-fluoroaniline
Technical Whitepaper | Version 1.0 Executive Summary This technical guide provides a comprehensive structural and synthetic analysis of 2,6-Dibromo-4-chloro-3-fluoroaniline (CAS: 1160574-58-2), a highly functionalized ar...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper | Version 1.0
Executive Summary
This technical guide provides a comprehensive structural and synthetic analysis of 2,6-Dibromo-4-chloro-3-fluoroaniline (CAS: 1160574-58-2), a highly functionalized aromatic building block. Characterized by a "halogen-dense" core, this molecule offers orthogonal reactivity profiles suitable for advanced agrochemical and pharmaceutical development. The steric bulk of the 2,6-dibromo motif protects the amine functionality while forcing specific conformational geometries, making it a critical intermediate for synthesizing atropisomeric ligands and metabolically stable bioactive scaffolds.
Chemical Identity & Structural Characterization
Core Identifiers
Property
Specification
IUPAC Name
2,6-Dibromo-4-chloro-3-fluoroaniline
CAS Number
1160574-58-2
Molecular Formula
Molecular Weight
~303.35 g/mol
SMILES
Nc1c(Br)cc(Cl)c(F)c1Br
Appearance
Off-white to pale yellow crystalline solid
Structural Logic & Electronic Environment
The molecule features a penta-substituted benzene ring where the positioning of halogens creates a unique electronic and steric environment:
Steric Hinge (2,6-Dibromo): The bulky bromine atoms at the ortho positions force the amino group (
) out of planarity with the aromatic ring. This steric inhibition of resonance reduces the nucleophilicity of the amine, preventing unwanted side reactions during cross-coupling protocols.
Metabolic Shield (3-Fluoro): The fluorine atom at the meta position (relative to the amine) blocks metabolic oxidation at this site while modulating the pKa of the aniline nitrogen via inductive withdrawal.
Reactive Handle (4-Chloro): The chlorine atom at the para position provides a distinct site for oxidative addition, allowing for site-selective Suzuki-Miyaura or Buchwald-Hartwig couplings that leave the C-Br and C-F bonds intact.
Synthesis Protocol
Objective: Regioselective bromination of 4-chloro-3-fluoroaniline.
Retrosynthetic Analysis
The most efficient pathway utilizes the strong ortho/para directing power of the amino group (
) to override the weaker directing effects of the halogen substituents. Starting from 4-chloro-3-fluoroaniline , electrophilic bromination naturally targets the open C2 and C6 positions.
Experimental Workflow
Note: This protocol is a standardized methodology derived from homologous polyhalogenated aniline syntheses.
Reagents:
Substrate: 4-Chloro-3-fluoroaniline (1.0 eq)
Brominating Agent: N-Bromosuccinimide (NBS) (2.2 eq) or Elemental Bromine (
)
Solvent: Acetic Acid (AcOH) or DMF
Temperature: 0°C to Room Temperature
Step-by-Step Procedure:
Dissolution: Dissolve 10 mmol of 4-chloro-3-fluoroaniline in 20 mL of glacial acetic acid.
Addition: Cool the solution to 0°C. Add 22 mmol of NBS portion-wise over 30 minutes to control the exotherm.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2) for the disappearance of the monobromo intermediate.
Quench: Pour the reaction mixture into 100 mL of ice-water.
Isolation: Filter the resulting precipitate. Wash the filter cake with water (
) to remove succinimide and acid residues.
Purification: Recrystallize from ethanol/water or purify via silica gel chromatography if necessary.
Synthesis Visualization (DOT)
Figure 1: Step-wise electrophilic bromination pathway driven by the amino-directing group.
The isotope pattern is the definitive fingerprint for this molecule due to the presence of 2 Br and 1 Cl atoms.
Base Peak (
): ~301/303/305/307 amu.
Pattern: Look for the characteristic "tetrad" cluster caused by the interplay of
and .
Reactivity Profile & Applications
Orthogonal Cross-Coupling
The molecule allows for sequential functionalization, a technique known as "site-selective coupling."
Site A (C4-Cl): Under standard Suzuki conditions (Pd(
), Boronic acid), the C-Cl bond is generally less reactive than C-Br. However, steric hindrance at the C2/C6 positions (Br) often deactivates them towards oxidative addition, potentially making the C4-Cl accessible first with specific bulky phosphine ligands.
Site B (C2/C6-Br): These sites are sterically congested. Functionalization here usually requires specialized catalysts (e.g., Buchwald precatalysts) or conversion of the amine to a diazonium salt first to relieve crowding.
Reactivity Logic Diagram
Figure 2: Divergent synthetic utility of the scaffold.
A Technical Guide to Determining the Organic Solvent Solubility of 2,6-Dibromo-4-chloro-3-fluoroaniline
Abstract The solubility of an active pharmaceutical ingredient (API) or key intermediate in organic solvents is a critical physicochemical parameter that influences process development, purification strategy, formulation...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The solubility of an active pharmaceutical ingredient (API) or key intermediate in organic solvents is a critical physicochemical parameter that influences process development, purification strategy, formulation, and bioavailability. This guide provides a comprehensive framework for determining the solubility of the niche halogenated aniline, 2,6-Dibromo-4-chloro-3-fluoroaniline. As publicly available solubility data for this specific compound is scarce, this document outlines a robust, first-principles approach based on established methodologies. We detail the theoretical underpinnings of solubility, provide a step-by-step experimental protocol using the gold-standard shake-flask method, and discuss the analytical quantification of the dissolved solute via High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, process chemists, and formulation scientists in the pharmaceutical and chemical industries.
Introduction: The Strategic Importance of Solubility Data
2,6-Dibromo-4-chloro-3-fluoroaniline is a highly substituted, electron-deficient aromatic amine. Its complex halogenation pattern and the presence of both an amino group and a fluorine atom create a unique electronic and steric profile that dictates its interaction with various solvents. Understanding its solubility is not merely an academic exercise; it is fundamental to:
Reaction Engineering: Selecting an appropriate solvent system to ensure reactants remain in a single phase, thereby maximizing reaction rates and yield.
Crystallization and Purification: Designing efficient crystallization processes for purification requires knowledge of solubility curves across different temperatures and solvent systems.[1]
Formulation Development: For drug development, solubility in pharmaceutically acceptable solvents is a prerequisite for creating viable dosage forms.
Analytical Method Development: Preparing stock solutions and standards for analytical techniques like HPLC requires a solvent in which the compound is readily soluble.[2]
This guide provides the necessary protocols to generate reliable and reproducible solubility data, empowering scientists to make informed decisions throughout the development lifecycle.
Theoretical Framework: Predicting and Understanding Solubility
The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the Gibbs free energy of dissolution (ΔG°).[3] A negative ΔG° indicates a spontaneous, thermodynamically favored dissolution process.[3][4] This is a function of both enthalpy (ΔH°) and entropy (ΔS°) changes:[3]
ΔG° = ΔH° - TΔS°
The process can be broken down into three conceptual energetic steps:[3][5]
Overcoming Solute-Solute Interactions (Endothermic): Energy is required to break the crystal lattice forces holding the 2,6-Dibromo-4-chloro-3-fluoroaniline molecules together.
Overcoming Solvent-Solvent Interactions (Endothermic): Energy is needed to create a cavity in the solvent to accommodate the solute molecule.[3]
Forming Solute-Solvent Interactions (Exothermic): Energy is released when the solute molecule is solvated by the solvent molecules.[5]
The overall enthalpy of the solution (ΔH°) is the sum of these steps.[3] The principle of "like dissolves like" is a useful heuristic that stems from these thermodynamic considerations.[6][7] Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents, because the energy released from solute-solvent interactions can effectively compensate for the energy required to break the respective solute-solute and solvent-solvent interactions.[8][9]
Molecular Considerations for 2,6-Dibromo-4-chloro-3-fluoroaniline
Polarity: The molecule possesses polar C-Halogen and C-N bonds, as well as a polar N-H bond. However, the bulky, non-polar aromatic ring and multiple large halogen atoms contribute significant non-polar character.[10] This suggests that the molecule will likely exhibit moderate to good solubility in solvents of intermediate polarity and poor solubility in highly polar (like water) or very non-polar (like heptane) solvents.
Hydrogen Bonding: The aniline -NH₂ group can act as a hydrogen bond donor, while the fluorine and nitrogen atoms can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, THF) are expected to have stronger interactions with the solute.
Based on these principles, a logical selection of solvents for screening would span a range of polarities and hydrogen bonding capabilities.
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining thermodynamic solubility is the isothermal shake-flask method .[11][12] This method ensures that the solution reaches equilibrium with an excess of the solid solute at a constant temperature.[13] The protocol described below is adapted from established guidelines, such as those from the OECD.[14][15][16]
Experimental Workflow
The overall process involves equilibrating an excess of the solid with the solvent, separating the saturated solution from the undissolved solid, and quantifying the solute concentration in the clear supernatant.
Caption: Workflow for the shake-flask solubility determination method.
Selected organic solvents (HPLC grade or equivalent)
2-8 mL glass vials with PTFE-lined screw caps
Analytical balance
Calibrated pipettes
Isothermal orbital shaker or temperature-controlled rotator
Centrifuge
Syringes and 0.22 µm chemically-resistant syringe filters (e.g., PTFE)
HPLC system with UV detector
Procedure:
Preparation: Add an excess amount of 2,6-Dibromo-4-chloro-3-fluoroaniline (e.g., ~10-20 mg) to a series of pre-weighed glass vials. The key is to ensure undissolved solid remains at the end of the experiment.[11][17]
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of each selected organic solvent to the vials.
Equilibration: Securely cap the vials and place them in an isothermal shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a stable plateau.[17]
Phase Separation: After equilibration, allow the vials to stand undisturbed at the test temperature for a short period. To ensure complete removal of undissolved solids, which is critical for accuracy, first centrifuge the vials at a moderate speed.[18]
Sampling: Carefully aspirate the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial.[18] This step must be performed quickly to minimize solvent evaporation.
Dilution: Accurately dilute a known volume of the filtered sample with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the linear range of the analytical method's calibration curve.
Quantification: Analyze the diluted samples using a validated HPLC-UV method.[2][19] Determine the concentration of the compound in the diluted sample by comparing its peak area to a standard calibration curve.
Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The final solubility is reported in units such as mg/mL, g/L, or mol/L.
Analytical Quantification by HPLC-UV
High-Performance Liquid Chromatography with UV detection is the preferred method for accurately quantifying the solute concentration due to its specificity and sensitivity.[20]
Caption: A simplified schematic of an HPLC-UV system for analysis.
A typical method would involve a reverse-phase C18 column with an isocratic mobile phase of acetonitrile and water. The detection wavelength (λmax) should be determined by running a UV scan of a dilute standard solution of the analyte. A multi-point calibration curve must be generated using standards of known concentrations to ensure linearity and accuracy of quantification.[2]
Illustrative Solubility Data
While experimental determination is required for definitive values, we can predict general trends based on solvent properties. The following table presents hypothetical yet chemically reasonable solubility data for 2,6-Dibromo-4-chloro-3-fluoroaniline at 25°C to illustrate how results should be presented.
Solvent
Solvent Class
Polarity Index
H-Bonding
Expected Solubility (Illustrative)
n-Heptane
Non-polar Aliphatic
0.1
None
< 1 mg/mL
Toluene
Non-polar Aromatic
2.4
None
5 - 15 mg/mL
Dichloromethane
Halogenated
3.1
Acceptor
20 - 50 mg/mL
Ethyl Acetate
Ester
4.4
Acceptor
30 - 70 mg/mL
Tetrahydrofuran (THF)
Ether
4.0
Acceptor
> 100 mg/mL
Acetonitrile
Nitrile
5.8
Acceptor
40 - 80 mg/mL
Isopropanol
Polar Protic (Alcohol)
3.9
Donor/Acceptor
15 - 35 mg/mL
Methanol
Polar Protic (Alcohol)
5.1
Donor/Acceptor
10 - 25 mg/mL
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
7.2
Acceptor
> 200 mg/mL
Note: This data is for illustrative purposes only and must be confirmed by experimental measurement.
Conclusion
Determining the solubility of 2,6-Dibromo-4-chloro-3-fluoroaniline in organic solvents is a critical step for its effective use in research and development. By applying the robust, well-established shake-flask method coupled with precise HPLC-UV analysis, researchers can generate the high-quality data needed to guide solvent selection for synthesis, purification, and formulation. This guide provides the theoretical basis and a practical, self-validating protocol to achieve this essential characterization.
References
Test No. 105: Water Solubility. (1995). OECD Guidelines for the Testing of Chemicals, Section 1. [URL: https://www.oecd-ilibrary.
Solubility and Polarity. (n.d.). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/General_Chemistry/Book%3A_General_Chemistry_1e_(Malik)/11%3A_Solutions_and_Their_Properties/11.02%3A_Solubility_and_Polarity]
OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility. (n.d.). EUROLAB. [URL: https://www.eurolab.
How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025). PharmaGuru. [URL: https://pharmaguru.
OECD 105 - Water Solubility. (n.d.). Situ Biosciences. [URL: https://situbiosciences.
Test No. 105: Water Solubility. (1995). OECD Publishing. [URL: https://www.oecd-ilibrary.
Baka, E., et al. (2008). [Good laboratory practice of equilibrium solubility measurement]. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18454973/]
Application Notes and Protocols for Determining the Solubility of Novel Compounds. (n.d.). BenchChem. [URL: https://www.benchchem.com/application-notes/protocol-for-determining-solubility]
OECD Guidelines for the Testing of Chemicals / Section 1: Physical-Chemical properties Test No. 105: Water Solubility. (1995). Google Books. [URL: https://books.google.com/books/about/OECD_Guidelines_for_the_Testing_of_Chem.html?id=l3y_DAEACAAJ]
9.6 Free Energy of Dissolution. (n.d.). AP Chemistry. [URL: https://www.apchem.org/9-6-free-energy-of-dissolution]
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. [URL: https://www.regulations.gov/document/EPA-HQ-OPP-2017-0243-0006]
How do you perform the shake flask method to determine solubility? (2017). Quora. [URL: https://www.quora.com/How-do-you-perform-the-shake-flask-method-to-determine-solubility]
Free energy of dissolution. (2022). Khan Academy. [URL: https://www.khanacademy.org/science/ap-chemistry-beta/x2eef969c74e0d802:applications-of-thermodynamics/x2eef969c74e0d802:free-energy-of-dissolution/v/free-energy-of-dissolution]
Baka, E., et al. (2008). Good laboratory practice of equilibrium solubility measurement. ResearchGate. [URL: https://www.researchgate.net/publication/23243555_Good_laboratory_practice_of_equilibrium_solubility_measurement]
Thermodynamics of Salt Dissolution. (n.d.). WebAssign. [URL: https://www.webassign.net/userimages/kasandbe@ncsu/CH202_lab/dissolution_of_salt/dissolution_of_salt.html]
Parameters of HPLC system used in solubility experiments for concentration measurement. (n.d.). ResearchGate. [URL: https://www.researchgate.
Phase Equilibrium and Thermodynamics Studies on Dissolving Processes of Energetic Compounds: A Brief Review. (2021). Crystal Growth & Design. [URL: https://pubs.acs.org/doi/10.1021/acs.cgd.1c01198]
Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2009). Analytical Chemistry. [URL: https://pubs.acs.org/doi/10.1021/ac010531y]
Enthalpy change of solution. (n.d.). Wikipedia. [URL: https://en.wikipedia.org/wiki/Enthalpy_change_of_solution]
Halogenated Compounds. (n.d.). Santa Cruz Biotechnology. [URL: https://www.scbt.
Solubility of Organic Compounds. (2021). Chemistry Steps. [URL: https://www.chemistrysteps.com/solubility-of-organic-compounds/]
Solubility and Choice of Solvents. (n.d.). Edexcel A-Level Chemistry. [URL: https://getrevising.co.uk/grids/solubility_and_choice_of_solvents]
The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (n.d.). Sciforum. [URL: https://sciforum.net/paper/view/10046]
Solubility and intermolecular forces. (n.d.). Khan Academy. [URL: https://www.khanacademy.org/science/ap-chemistry-beta/x2eef969c74e0d802:intermolecular-forces-and-properties/x2eef969c74e0d802:solutions-and-mixtures/v/solubility-and-intermolecular-forces]
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. [URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/38202-What-is-the-Solubility-of-My-Compound-Assessing-Solubility-for-Pharmaceutical-Research-and-Development-Compounds/]
A Senior Application Scientist's Guide to the Safe Handling and Risk Mitigation of 2,6-Dibromo-4-chloro-3-fluoroaniline
Abstract This technical guide provides a comprehensive overview of the safety protocols and risk mitigation strategies for 2,6-Dibromo-4-chloro-3-fluoroaniline (CAS No. 1160574-58-2).
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the safety protocols and risk mitigation strategies for 2,6-Dibromo-4-chloro-3-fluoroaniline (CAS No. 1160574-58-2). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer in-depth, field-proven insights into the safe handling, storage, and disposal of this highly substituted halogenated aniline. By explaining the causality behind each procedural recommendation, this guide aims to foster a proactive safety culture and ensure the well-being of laboratory personnel working with this reactive chemical intermediate.
Compound Profile and Physicochemical Properties
2,6-Dibromo-4-chloro-3-fluoroaniline is a polysubstituted aniline, a class of compounds widely used as building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The dense halogenation and the presence of an aniline functional group dictate its reactivity and toxicological profile. Understanding its fundamental properties is the first step in a robust risk assessment.
Not consistently reported; similar compounds like 2,6-Dibromo-4-fluoroaniline melt at 64-68°C.
TCI
Note: Due to the specific substitution pattern of this molecule, exact physical and toxicological data is sparse. Therefore, a conservative approach, treating it with the precautions appropriate for related, better-characterized halogenated anilines, is scientifically prudent.
Hazard Identification and GHS Classification
While a specific, universally adopted GHS classification for 2,6-Dibromo-4-chloro-3-fluoroaniline is not available, we can infer its likely hazards based on data from structurally similar compounds, such as other di-bromo-fluoro-anilines and chloro-fluoro-anilines. The primary hazards stem from its potential toxicity via multiple exposure routes and its irritant properties.[3][4][5]
Inferred GHS Classification and Hazard Statements:
Toxicity: Anilines are known to be toxic, primarily by affecting hemoglobin in the blood, leading to methemoglobinemia. Halogenation can enhance this toxicity and increase absorption through the skin.
Irritation: The chemical nature of the compound makes it a likely irritant to skin, eyes, and the respiratory system upon direct contact or inhalation of dust particles.[4][7]
Risk Mitigation: A Step-by-Step Safe Handling Protocol
A self-validating safety protocol relies on a sequence of operations where each step minimizes exposure and prepares for the next. The following workflow is mandatory for handling 2,6-Dibromo-4-chloro-3-fluoroaniline.
Step 1: Pre-Handling Preparation
Designate a Workspace: All work must be conducted within a certified chemical fume hood to control airborne dust and vapors.
Verify Emergency Equipment: Ensure an operational safety shower and eyewash station are immediately accessible.[3]
Assemble PPE: Don the following mandatory Personal Protective Equipment:
Gloves: Nitrile gloves (double-gloving is recommended).
Eye Protection: Chemical safety goggles and a face shield.
Lab Coat: A flame-resistant lab coat, fully buttoned.
Respiratory Protection: For weighing operations or if dust is generated, a NIOSH-approved N95 dust mask or a respirator is required.[3][9]
Step 2: Weighing and Dispensing
Tare a Suitable Container: Use a container with a secure lid (e.g., a vial or round-bottom flask).
Dispense Slowly: Carefully scoop the solid compound from the stock bottle to the tared container within the fume hood. Avoid any actions that could generate dust.
Secure and Clean: Immediately cap both the stock bottle and the new container. Decontaminate the spatula and weighing area with a suitable solvent (e.g., ethanol or isopropanol) and wipe clean.
Step 3: Use in Reaction
Addition: Add the compound to the reaction vessel within the fume hood.
System Closure: Ensure the reaction apparatus is properly sealed to prevent the release of vapors or aerosols, especially if heating.
Step 4: Post-Handling Decontamination and Disposal
Clean Equipment: Thoroughly clean all glassware and equipment that came into contact with the compound.
Waste Disposal: Dispose of contaminated consumables (gloves, wipes, etc.) and residual chemical waste in a designated, sealed hazardous waste container for halogenated organic compounds.
Personal Hygiene: After removing PPE, wash hands and forearms thoroughly with soap and water.[3][4]
Caption: Workflow for the safe handling of 2,6-Dibromo-4-chloro-3-fluoroaniline.
Emergency Procedures and First Aid
Rapid and correct response to an exposure is critical.
Exposure Route
First-Aid Measures
Inhalation
Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3]
Skin Contact
Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention if irritation persists or if a large area is exposed.[4][5]
Eye Contact
Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][5]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Storage, Stability, and Disposal
Storage and Stability:
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
Keep away from incompatible materials such as strong oxidizing agents and strong acids, which can lead to vigorous or exothermic reactions.[4]
The compound is stable under recommended storage conditions.[4]
Disposal Considerations:
This material and its container must be disposed of as hazardous waste.
Waste should be segregated into a container for halogenated organic waste.
Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains or waterways.[3]
Toxicological and Ecotoxicological Profile
Toxicological Information:
Acute Effects: As indicated by the GHS classifications, the primary acute risks are harm if swallowed, inhaled, or in contact with skin, along with significant irritation to the skin, eyes, and respiratory system.[5][6][10]
Chronic Effects: Data on long-term exposure, carcinogenicity, mutagenicity, and reproductive toxicity for this specific compound are not available. However, many anilines and their derivatives are treated as suspected carcinogens. Therefore, minimizing exposure is paramount.
Ecotoxicological Information:
Specific data is lacking. However, halogenated aromatic compounds are often persistent in the environment and can be toxic to aquatic life.[11] Every effort should be made to prevent its release into the environment.
synthesis of benzothiazoles from 2,6-Dibromo-4-chloro-3-fluoroaniline
Application Note: Regioselective Synthesis of Benzothiazoles from 2,6-Dibromo-4-chloro-3-fluoroaniline Part 1: Executive Summary & Strategic Analysis 1.1 The Synthetic Challenge The starting material, 2,6-Dibromo-4-chlor...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Regioselective Synthesis of Benzothiazoles from 2,6-Dibromo-4-chloro-3-fluoroaniline
Part 1: Executive Summary & Strategic Analysis
1.1 The Synthetic Challenge
The starting material, 2,6-Dibromo-4-chloro-3-fluoroaniline (CAS 1160574-58-2) , represents a highly functionalized, electron-deficient scaffold.[1][2] Synthesizing benzothiazoles from this precursor requires overcoming two primary obstacles:
Steric Congestion: The amino group is flanked by two bulky bromine atoms, impeding nucleophilic attack on the nitrogen.[1]
Regiochemical Ambiguity: Cyclization requires the displacement of one ortho-bromine by a sulfur nucleophile. The molecule is non-symmetric; displacement can occur at C2 (ortho to Fluorine) or C6 (ortho to Hydrogen).[1]
1.2 Regioselectivity Logic
This protocol leverages the electronic properties of the substituents to drive regioselectivity.
Path A (Preferred): Nucleophilic aromatic substitution (
) at C2 .[1] The adjacent Fluorine atom (C3) exerts a strong inductive electron-withdrawing effect (-I), activating the C2-Br bond for displacement by the sulfur nucleophile.[1][2]
Path B (Disfavored): Substitution at C6 . The adjacent Hydrogen (C5) offers no activation.[1] While the para-Fluorine exerts some influence, the ortho effect at C2 dominates.[1]
Predicted Major Product:4-Bromo-6-chloro-7-fluorobenzothiazole derivatives.[2]
(Note: In benzothiazole numbering, the nitrogen is position 3, sulfur is position 1.[1][2] The bridgehead carbon attached to Nitrogen is 3a, and to Sulfur is 7a.[1] The remaining carbon atoms are numbered 4, 5, 6, 7 starting from the carbon adjacent to the Nitrogen bridgehead).[1][2]
Part 2: Visual Workflows (Graphviz)
Figure 1: Reaction Decision Tree & Regiochemistry
This diagram outlines the synthetic pathways and the logic determining the major isomer.
Caption: Decision tree highlighting the electronic activation of C2 by the adjacent fluorine, leading to the 7-fluoro benzothiazole isomer.
Part 3: Detailed Experimental Protocols
Method A: Synthesis of 2-Mercapto-4-bromo-6-chloro-7-fluorobenzothiazole
Best for: Creating a versatile core scaffold for further functionalization (e.g., converting SH to Cl, then Suzuki coupling).[1][2]
Mechanism: Nucleophilic attack of ethyl xanthate on the aniline nitrogen, followed by intramolecular
Setup: To a pressure tube or sealed vial, add the Aniline (1.0 mmol), Aryl Aldehyde (1.2 mmol), Sulfur (2.0 mmol), CuI (19 mg), 1,10-Phenanthroline (18 mg), and
Purification: Concentrate the organic layer and purify via Silica Gel Column Chromatography (Gradient: 0
10% EtOAc in Hexanes).
Part 4: Quality Control & Characterization
Expected NMR Signatures (Major Isomer):
NMR: The fluorine signal will shift significantly from the aniline precursor due to the planarization of the ring and loss of the ortho-Br.[1]
NMR: This molecule has only one aromatic proton (H5).
In the starting material, H5 is a doublet (coupling with F).[1]
In the product (4-Bromo-6-chloro-7-fluorobenzothiazole ), the remaining proton is at position 5.[2] It will appear as a doublet (coupling with F at C7) but with a different coupling constant and chemical shift due to the benzothiazole ring current.[1]
Increase temperature to 160°C; switch solvent to NMP; double catalyst loading (Method B).
Inseparable Isomers
Formation of C6-cyclized minor product.
Use HPLC purification. Recrystallization often enriches the major isomer significantly due to packing differences.
| Desulfurization | Overheating with metal catalyst. | Reduce reaction time; ensure inert atmosphere (Method A).[1] |
References
Organic Chemistry Portal. (n.d.). Synthesis of Benzothiazoles. Retrieved from [Link]
Jordan, A. D., Luo, C., & Reitz, A. B. (2003).[1][2] Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles using benzyltrimethylammonium tribromide. Journal of Organic Chemistry. (Contextual grounding for oxidative cyclization).
Guo, Y. J., et al. (2020).[1] Regioselective synthesis of fluorinated benzothiazoles. (General reference for F-directing effects in
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2,6-Dibromo-4-chloro-3-fluoroaniline
Introduction The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This application note provides a detailed guide for...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of the Suzuki-Miyaura coupling to 2,6-Dibromo-4-chloro-3-fluoroaniline. This highly functionalized aniline derivative presents a unique scaffold for the synthesis of complex molecules in medicinal chemistry and materials science. The presence of multiple halogen atoms with differential reactivity allows for selective and sequential functionalization, offering a pathway to a diverse array of novel compounds.
This document will delve into the mechanistic considerations, strategic selection of catalysts and reagents, and detailed experimental protocols for achieving selective mono- and di-arylation of this substrate.
Reactivity and Selectivity Considerations
The reactivity of aryl halides in the Suzuki-Miyaura coupling is largely governed by the bond dissociation energy of the carbon-halogen (C-X) bond, following the general trend: C-I > C-Br > C-Cl >> C-F.[1][4] For 2,6-Dibromo-4-chloro-3-fluoroaniline, this reactivity hierarchy dictates that the two C-Br bonds will be significantly more susceptible to oxidative addition by the palladium catalyst than the C-Cl and C-F bonds.[5] Therefore, selective coupling at the bromine-substituted positions is the anticipated outcome.
Site-selectivity between the two bromine atoms at the C2 and C6 positions is influenced by a combination of steric and electronic factors.[6][7] The ortho amino group can act as a directing group, potentially influencing the rate of oxidative addition at the adjacent C-Br bonds.[8] The electronic nature of the other substituents—the electron-withdrawing fluoro and chloro groups—will also modulate the electron density of the aromatic ring and, consequently, the reactivity of the C-Br bonds.
Catalytic System Selection: The Key to Success
The choice of the palladium catalyst and the associated ligand is paramount for achieving high efficiency and selectivity in the Suzuki-Miyaura coupling of polyhalogenated and sterically hindered substrates.
Palladium Precursors: Common and effective palladium sources include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylidenacetone)dipalladium(0) (Pd₂(dba)₃), and pre-formed palladium-ligand complexes (e.g., XPhos Pd G2).[5]
Ligands: For challenging substrates like 2,6-Dibromo-4-chloro-3-fluoroaniline, bulky and electron-rich monophosphine ligands, often referred to as Buchwald-type ligands, are highly recommended.[9][10][11] Ligands such as SPhos , XPhos , and DavePhos have demonstrated exceptional performance in facilitating the coupling of sterically hindered and electron-poor aryl halides by promoting the formation of the active monoligated Pd(0) species and facilitating the reductive elimination step.[9][12]
Bases: The base plays a crucial role in the transmetalation step, activating the boronic acid.[13] The choice of base can significantly impact the reaction rate and yield. Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). For substrates prone to protodeboronation, stronger, non-hydroxide bases like K₃PO₄ are often preferred.[5]
Solvents: A variety of solvents can be employed, often in aqueous mixtures. Common solvent systems include toluene/water, dioxane/water, and 2-methyltetrahydrofuran (2-MeTHF).[14][15] The choice of solvent can influence catalyst solubility and reaction kinetics.
Experimental Protocols
The following protocols provide a starting point for the selective mono- and di-arylation of 2,6-Dibromo-4-chloro-3-fluoroaniline. Optimization of reaction parameters (temperature, reaction time, catalyst loading) may be necessary for specific substrates and desired outcomes.
Protocol 1: Selective Mono-Arylation
This protocol is designed to favor the introduction of a single aryl group, primarily at one of the C-Br positions. Careful control of the stoichiometry of the boronic acid is crucial for achieving high selectivity.
Reaction Scheme:
Materials:
2,6-Dibromo-4-chloro-3-fluoroaniline (1.0 equiv)
Arylboronic acid (1.05-1.2 equiv)
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
Ligand (e.g., SPhos, 2-4 mol%)
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
Anhydrous solvent (e.g., Toluene or Dioxane)
Water (degassed)
Procedure:
To a dry Schlenk flask, add 2,6-Dibromo-4-chloro-3-fluoroaniline, the arylboronic acid, and the base.
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
In a separate vial, dissolve the palladium pre-catalyst and the ligand in a small amount of the anhydrous solvent.
Add the catalyst solution to the Schlenk flask, followed by the bulk of the anhydrous solvent and degassed water (typically a 4:1 to 10:1 organic solvent to water ratio).
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product.
Use a more active ligand/catalyst system, increase the reaction temperature, or switch to a more soluble base like Cs₂CO₃.
Formation of Di-substituted Product
Excess boronic acid, high catalyst activity, or prolonged reaction time.
Reduce the equivalents of boronic acid to 1.05, lower the reaction temperature, or shorten the reaction time.
Protodeboronation
Presence of excess water, acidic impurities, or high temperatures.
Use anhydrous solvents, ensure the base is sufficiently strong and dry, and avoid unnecessarily high temperatures.
Protocol 2: Di-Arylation
This protocol is designed to achieve the substitution of both bromine atoms. An excess of the boronic acid and potentially more forcing conditions are employed.
Reaction Scheme:
Materials:
2,6-Dibromo-4-chloro-3-fluoroaniline (1.0 equiv)
Arylboronic acid (2.2-2.5 equiv)
Palladium catalyst (e.g., XPhos Pd G2, 2-3 mol%)
Base (e.g., K₃PO₄, 3.0-4.0 equiv)
Anhydrous solvent (e.g., 2-MeTHF)
Water (degassed)
Procedure:
Follow steps 1-4 from Protocol 1, adjusting the stoichiometry of the arylboronic acid and base as indicated above.
Heat the reaction mixture to a higher temperature if necessary (e.g., 100-120 °C) with vigorous stirring.
Monitor the reaction for the disappearance of the starting material and the mono-arylated intermediate.
Follow steps 7-10 from Protocol 1 for workup and purification to isolate the di-arylated product.
Data Presentation: Screening of Reaction Conditions
For robust protocol development, systematic screening of reaction parameters is recommended. The following tables provide a template for organizing such screening data.
Table 1: Catalyst and Ligand Screening for Mono-Arylation
Entry
Palladium Source (mol%)
Ligand (mol%)
Base (equiv)
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Pd(OAc)₂ (2)
PPh₃ (8)
K₂CO₃ (2)
Toluene/H₂O
100
12
2
Pd₂(dba)₃ (1)
SPhos (2.5)
K₃PO₄ (2.5)
Dioxane/H₂O
90
8
3
XPhos Pd G2 (2)
-
Cs₂CO₃ (2)
2-MeTHF/H₂O
80
6
Table 2: Base and Solvent Screening for Di-Arylation
Entry
Catalyst System
Base (equiv)
Solvent
Temp (°C)
Time (h)
Yield (%)
1
XPhos Pd G2 (3 mol%)
K₂CO₃ (3)
Toluene/H₂O
110
16
2
XPhos Pd G2 (3 mol%)
K₃PO₄ (3.5)
Dioxane/H₂O
100
12
3
XPhos Pd G2 (3 mol%)
Cs₂CO₃ (3)
2-MeTHF/H₂O
100
10
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
2,6-Dibromo-4-chloro-3-fluoroaniline is a valuable substrate for the synthesis of novel, highly substituted aniline derivatives via the Suzuki-Miyaura cross-coupling reaction. The differential reactivity of the halogen atoms provides a handle for selective functionalization. By carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve both mono- and di-arylation with good to excellent yields. The protocols and guidelines presented in this application note serve as a comprehensive starting point for the successful application of this powerful synthetic methodology.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Chemist, T. O. (2021). Suzuki-Miyaura Cross Coupling. Organic Chemistry Portal. [Link]
Walker, S. D., et al. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions: The Use of SPhos. Angewandte Chemie International Edition, 43(14), 1871–1876. [Link]
Kambe, N., et al. (2014). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 47(4), 999–1010. [Link]
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
Wikipedia. (2023). Suzuki reaction. In Wikipedia. [Link]
Manabe, K., et al. (2008). Site-selective cross-coupling of dibromoaniline derivatives and dibromoindole. Tetrahedron, 64(30-31), 7358-7365. [Link]
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed. Science, 352(6283), 329-332. [Link]
Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular C-N Bond Formation. Journal of the American Chemical Society, 124(21), 6043–6048. [Link]
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
Rossi, R., et al. (2012). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. Chemical Reviews, 112(7), 4141–4195. [Link]
Christmann, U., & Vilar, R. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. Angewandte Chemie International Edition, 44(3), 366–374. [Link]
Fairlamb, I. J. S. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 6(12), 6744-6759. [Link]
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
So, C. M., et al. (2021). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. ACS Catalysis, 11(13), 7820–7827. [Link]
Le, C. M., et al. (2019). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 17(4), 862-866. [Link]
Molander, G. A., & Jean-Gérard, L. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. The Journal of Organic Chemistry, 76(15), 6067–6074. [Link]
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(104), 85611-85614. [Link]
Molander, G. A., & Traister, K. M. (2012). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. Organic letters, 14(15), 3890–3893. [Link]
Stanetty, P., & Schnürch, M. (2009). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. European Journal of Organic Chemistry, 2009(19), 3127-3145. [Link]
Wang, Y., et al. (2023). Nitrate Reduction for Deaminative Suzuki–Miyaura Coupling of Anilines. Angewandte Chemie International Edition, 62(26), e202302356. [Link]
Liu, C., et al. (2011). A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF. Tetrahedron Letters, 52(17), 2024-2027. [Link]
Mondal, B., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Molecular Catalysis, 451, 143-151. [Link]
Soderquist, J. A. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to C-Substituted Purines. Collection of Czechoslovak Chemical Communications, 65(8), 1257-1272. [Link]
Hartwig, J. F. (2010). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Synlett, 2010(13), 1937-1954. [Link]
Amatore, C., et al. (2006). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Chemistry – A European Journal, 12(28), 7382-7393. [Link]
Ordóñez, M., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 393. [Link]
Langer, P., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 42. [Link]
Watson, A. J. A., & Williams, J. M. J. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8, 15585. [Link]
The Strategic Functionalization of 2,6-Dibromo-4-chloro-3-fluoroaniline: A Guide to Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Complex Landscape of Polyhalogenated Anilines Polyhalogenated anilines are invaluable building blocks in the synthesis of compl...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Complex Landscape of Polyhalogenated Anilines
Polyhalogenated anilines are invaluable building blocks in the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and materials science. Their utility stems from the presence of multiple halogen atoms, which serve as versatile handles for the strategic introduction of diverse functionalities through cross-coupling reactions. The subject of this guide, 2,6-Dibromo-4-chloro-3-fluoroaniline, presents a fascinating and challenging scaffold. The differential reactivity of its three halogen substituents—two bromines, a chlorine, and a fluorine—offers the potential for highly selective, sequential, and diverse chemical modifications.
This document serves as an in-depth technical guide for researchers navigating the palladium-catalyzed cross-coupling of this specific aniline. We will move beyond generic protocols, delving into the underlying principles that govern reactivity and selectivity. By understanding the "why" behind the "how," scientists can confidently design and execute robust synthetic strategies, troubleshoot potential issues, and unlock the full potential of this versatile building block. The inherent reactivity differences between C-Br and C-Cl bonds in palladium-catalyzed reactions form the cornerstone of the selective functionalization strategies discussed herein. Generally, the C-Br bond is significantly more reactive towards oxidative addition to a Pd(0) center than the C-Cl bond, allowing for selective coupling at the bromine-substituted positions.
Understanding the Reaction Landscape: The Catalytic Cycle
At the heart of these transformations lies the palladium catalytic cycle, a well-established mechanistic framework. A general understanding of this cycle is crucial for rationalizing reaction outcomes and for effective troubleshooting. The cycle typically involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: A generalized palladium catalytic cycle.
The initial and often rate-determining step is the oxidative addition of the aryl halide to the active Pd(0) catalyst. The reactivity of the carbon-halogen bond follows the general trend: C-I > C-Br > C-Cl > C-F. This inherent difference is the key to achieving regioselectivity with 2,6-Dibromo-4-chloro-3-fluoroaniline, allowing for the selective coupling at the more reactive C-Br bonds while the C-Cl bond remains intact under appropriate conditions.
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, valued for its mild reaction conditions and tolerance of a wide range of functional groups.[2] For 2,6-Dibromo-4-chloro-3-fluoroaniline, this reaction can be controlled to achieve either mono- or di-arylation at the bromine positions.
Principle and Mechanistic Considerations
The Suzuki reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide. The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid for transmetalation. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. For polyhalogenated substrates, careful control of stoichiometry and reaction time can allow for selective mono-arylation.
Experimental Protocols
Protocol 1.1: Selective Mono-Arylation
This protocol is designed to favor the formation of 2-Aryl-6-bromo-4-chloro-3-fluoroaniline.
Materials:
2,6-Dibromo-4-chloro-3-fluoroaniline (1.0 equiv)
Arylboronic acid (1.1 equiv)
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
SPhos (4 mol%)
Potassium phosphate (K₃PO₄) (2.0 equiv)
Toluene
Degassed water
Schlenk flask or sealed reaction vial
Magnetic stirrer and heating plate
Inert gas (Argon or Nitrogen)
Procedure:
To a dry Schlenk flask under an inert atmosphere, add 2,6-Dibromo-4-chloro-3-fluoroaniline, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
Add a 10:1 mixture of toluene and degassed water (e.g., 5 mL toluene and 0.5 mL water per 1 mmol of the aniline).
Seal the flask and stir the mixture at 80-100 °C.
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Protocol 1.2: Di-Arylation
This protocol aims for the formation of 2,6-Diaryl-4-chloro-3-fluoroaniline.
In a Schlenk flask under an inert atmosphere, combine 2,6-Dibromo-4-chloro-3-fluoroaniline, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
Add a 3:1 mixture of 1,4-dioxane and degassed water (e.g., 6 mL dioxane and 2 mL water per 1 mmol of the aniline).
Stir the mixture at 100 °C for 12-24 hours.
Monitor for the disappearance of the starting material and the mono-arylated intermediate by TLC or LC-MS.
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the product by flash column chromatography.
Data Summary: Suzuki-Miyaura Coupling Conditions
Entry
Coupling Partner (equiv)
Catalyst (mol%)
Ligand (mol%)
Base (equiv)
Solvent
Temp (°C)
Product
1
Arylboronic acid (1.1)
Pd(OAc)₂ (2)
SPhos (4)
K₃PO₄ (2.0)
Toluene/H₂O (10:1)
80-100
Mono-arylated
2
Arylboronic acid (2.5)
Pd(PPh₃)₄ (5)
-
K₂CO₃ (3.0)
Dioxane/H₂O (3:1)
100
Di-arylated
Part 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[3][4] This reaction is particularly valuable for constructing complex nitrogen-containing molecules, which are prevalent in pharmaceuticals.
Principle and Mechanistic Considerations
This palladium-catalyzed reaction couples an amine with an aryl halide in the presence of a strong base. The choice of ligand is crucial and often dictates the success of the reaction, with bulky, electron-rich phosphine ligands being particularly effective.[5] Similar to the Suzuki coupling, the differential reactivity of the C-Br and C-Cl bonds allows for selective amination at the 2- and 6-positions.
Caption: A typical workflow for a Buchwald-Hartwig amination reaction.
In a glovebox or under a stream of inert gas, add 2,6-Dibromo-4-chloro-3-fluoroaniline, Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
Evacuate and backfill the tube with inert gas three times.
Add the amine followed by anhydrous toluene.
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the product by flash column chromatography.
Part 3: Sonogashira Coupling for C-C Alkyne Bond Formation
The Sonogashira coupling provides a direct route to synthesize aryl alkynes by coupling a terminal alkyne with an aryl halide.[6][7] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.
Principle and Mechanistic Considerations
The Sonogashira reaction proceeds through a catalytic cycle similar to other cross-coupling reactions, but with the addition of a copper co-catalyst that is believed to facilitate the transmetalation step by forming a copper acetylide intermediate. Copper-free versions of the Sonogashira coupling have also been developed to avoid the formation of alkyne homocoupling byproducts.[6] Again, the C-Br bonds of 2,6-Dibromo-4-chloro-3-fluoroaniline are expected to react preferentially over the C-Cl bond.[8]
To a Schlenk flask under an inert atmosphere, add 2,6-Dibromo-4-chloro-3-fluoroaniline, PdCl₂(PPh₃)₂, and CuI.
Add anhydrous THF and triethylamine.
Add the terminal alkyne dropwise to the stirred solution at room temperature.
Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-8 hours).
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
Concentrate the filtrate and dissolve the residue in ethyl acetate.
Wash the organic solution with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the desired mono-alkynylated product by flash column chromatography.
Troubleshooting Common Issues
Issue
Potential Cause
Suggested Solution
Low or no conversion
Inactive catalyst
Use a fresh batch of catalyst and ensure proper inert atmosphere techniques. Consider using a pre-catalyst.
Poor quality reagents
Purify starting materials and ensure solvents are anhydrous.
Inappropriate base or solvent
Screen different bases and solvents. For Suzuki, ensure the base is strong enough to activate the boronic acid.
Homocoupling of coupling partner
Presence of oxygen
Thoroughly degas solvents and maintain a strict inert atmosphere.
Hydrodehalogenation (loss of Br)
Presence of water or other proton sources
Use anhydrous solvents and high-purity reagents.
Formation of di-substituted product in mono-substitution attempt
Reaction time too long or excess coupling partner
Carefully monitor the reaction and stop it once the mono-substituted product is maximized. Use a slight excess (1.1 equiv) of the coupling partner.
Conclusion: A Platform for Innovation
The palladium-catalyzed cross-coupling of 2,6-Dibromo-4-chloro-3-fluoroaniline offers a powerful and versatile platform for the synthesis of highly functionalized aniline derivatives. By understanding the principles of regioselectivity and carefully controlling reaction conditions, researchers can selectively functionalize the bromine positions, leaving the chlorine atom available for subsequent transformations. The protocols provided in this guide, adapted from established methodologies for similar substrates, serve as a robust starting point for exploration. As with any chemical transformation, careful optimization and attention to detail are paramount for success. The ability to strategically and selectively introduce diverse chemical moieties onto this complex scaffold opens up new avenues for the design and synthesis of novel compounds with potential applications in drug discovery and materials science.
References
Stepwise Multiple Halogenation Coupling Reaction Strategies. QM Magic Class | Chapter 6. Available from: [Link]
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Catalysis. Available from: [Link]
Sonogashira coupling. In: Wikipedia. Available from: [Link]
Cross-Coupling Reactions of Polyhalogenated Heterocycles. Accounts of Chemical Research. Available from: [Link]
Development of the Inverse Sonogashira Reaction for DEL Synthesis. ACS Medicinal Chemistry Letters. Available from: [Link]
Buchwald–Hartwig amination. In: Wikipedia. Available from: [Link]
Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]
Diagnosing issues with a failed Suzuki coupling? r/Chempros - Reddit. Available from: [Link]
Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. The Journal of Organic Chemistry. Available from: [Link]
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available from: [Link]
A photochemical dehydrogenative strategy for aniline synthesis. Nature. Available from: [Link]
Of the ortho effect in palladium/norbornene-catalyzed reactions: a theoretical investigation. The Journal of Organic Chemistry. Available from: [Link]
Palladium-catalyzed ortho-halogenations of acetanilides with N-halosuccinimides via direct sp2 C–H bond activation in ball mills. Beilstein Journal of Organic Chemistry. Available from: [Link]
Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link]
Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Journal of the American Chemical Society. Available from: [Link]
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega. Available from: [Link]
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Available from: [Link]
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available from: [Link]
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available from: [Link]
Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Catalysis. Available from: [Link]
Conditions for a selective Buchwald-Hartwig amination? ResearchGate. Available from: [Link]
Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. PubMed. Available from: [Link]
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. Available from: [Link]
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available from: [Link]
Prepn. of 2,6-dibromo aniline. Google Patents.
Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids. ResearchGate. Available from: [Link]
The Directed ortho Metallation–Cross- Coupling Fusion: Development and Application in Synthesis. Pharmaceutical Business Review. Available from: [Link]
using 2,6-Dibromo-4-chloro-3-fluoroaniline as a kinase inhibitor intermediate
Application Note: Strategic Utilization of 2,6-Dibromo-4-chloro-3-fluoroaniline in Kinase Inhibitor Design Executive Summary In the landscape of Type I and Type II kinase inhibitor discovery, the "poly-halogenated anilin...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 2,6-Dibromo-4-chloro-3-fluoroaniline in Kinase Inhibitor Design
Executive Summary
In the landscape of Type I and Type II kinase inhibitor discovery, the "poly-halogenated aniline" motif is a privileged scaffold. It serves as a critical hinge-binding element or a hydrophobic core that occupies the solvent-front regions of kinases such as BRAF , MEK , and c-KIT .
This guide details the strategic application of 2,6-Dibromo-4-chloro-3-fluoroaniline . Unlike its ubiquitously used analog (2,6-difluoroaniline, a precursor to Dabrafenib), this specific scaffold offers superior orthogonal reactivity . The presence of reactive bromines at the 2,6-positions, a lipophilic chlorine at the 4-position, and a metabolic blocker (fluorine) at the 3-position allows medicinal chemists to execute "Diversity-Oriented Synthesis" (DOS) with high precision.
Key Applications:
Fragment-Based Drug Discovery (FBDD): Rapid elaboration of the 2,6-vectors.
SAR Optimization: Modulating the dihedral angle of the aniline-hinge bond via steric crowding.
Metabolic Stability: The 3-F/4-Cl pattern blocks common P450 oxidation sites.
Chemical Logic & Reactivity Profile
To successfully utilize this intermediate, one must understand the "Reactivity Hierarchy." The molecule is an electronic staircase, allowing sequential functionalization without protecting groups.
Secondary Target (Amine - NH2): Nucleophilic handle for urea/amide formation. Its nucleophilicity is attenuated by the electron-withdrawing halogens.
Tertiary Target (Site 4 - Cl): Latent electrophile. Reactive only under forcing conditions (e.g., Buchwald with bulky biaryl phosphines) after the bromines are consumed.
Quaternary Target (Site 3 - F): Generally inert; serves as a hydrogen-bond acceptor or metabolic block.
Objective: To introduce a single aryl/heteroaryl group at the 2-position, desymmetrizing the molecule while leaving the 6-bromo handle for a second diversification step.
Challenge: The 2,6-positions are sterically crowded. Standard Pd(PPh3)4 often fails or leads to dehalogenation.
Solution: Use of Buchwald G3 Precatalysts (e.g., XPhos Pd G3) or Pd(dppf)Cl2 with controlled stoichiometry.
Setup: In a microwave vial or sealed tube, charge the aniline (1.0 eq), boronic acid (1.05 eq), and Pd catalyst.
Inertion: Seal the vessel and purge with Argon for 5 minutes.
Solvent Addition: Add degassed 1,4-Dioxane (0.1 M concentration relative to aniline) and aqueous K2CO3 via syringe.
Reaction: Heat to 80°C for 4–6 hours. Note: Do not exceed 100°C initially to prevent bis-coupling.
Monitoring (QC): Check LCMS after 2 hours. Look for the [M+Ar-Br] peak.
Stop Criteria: If bis-coupled product exceeds 10%, stop immediately and purify.
Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.
Purification: Flash chromatography (Hexane/EtOAc gradient). The mono-coupled product usually elutes significantly later than the starting material but earlier than the bis-product.
Objective: Convert the aniline amine into a urea motif, a classic design for Type II kinase inhibitors (e.g., Sorafenib-like binding).
Challenge: The electron-withdrawing halogens (Br, Cl, F) significantly reduce the nucleophilicity of the aniline nitrogen.
Solution: Use a Carbamate Intermediate (activation with Phenyl Chloroformate) rather than direct isocyanate coupling, which can be sluggish.
Step-by-Step Workflow:
Activation: Dissolve the (mono-functionalized) aniline in dry THF. Add Pyridine (2.0 equiv) and cool to 0°C.
Reagent Addition: Dropwise add Phenyl Chloroformate (1.1 equiv). Warm to RT and stir for 2 hours.
Intermediate Check: Confirm formation of the Phenyl Carbamate by TLC/LCMS.
Coupling: Add the secondary amine (R-NH2, the "Tail" of the inhibitor) (1.2 equiv) and Triethylamine (3.0 equiv) directly to the reaction mixture.
Heating: Heat to 60°C for 4 hours to displace the phenol leaving group.
Workup: Wash with 1N HCl (to remove pyridine) and 1N NaOH (to remove the phenol byproduct).
Strategic SAR Visualization
The following diagram illustrates how this specific scaffold fits into a broader Kinase Inhibitor optimization workflow.
Figure 2: Divergent synthetic pathways for scaffold elaboration.
Safety & Handling
Toxicity: Poly-halogenated anilines are potential skin sensitizers and may possess aquatic toxicity. Handle in a fume hood.
Waste: All aqueous waste from Suzuki couplings (containing Pd and Boron) must be segregated as heavy metal waste.
Stability: Store the starting material under inert atmosphere (Argon) at 4°C. The aniline can oxidize (darken) over time if exposed to air/light.
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2] Chemical Reviews. (Foundational protocol for Suzuki coupling).
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Protocols for sterically hindered anilines).
BenchChem. Suzuki Coupling Efficiency: Comparative Analysis of Haloanilines. (Reactivity trends of I > Br > Cl).[3][4]
Disclaimer: This Application Note is for research purposes only. All synthesis should be performed by qualified personnel in a controlled laboratory environment.
Application Notes and Protocols for the Selective Dehalogenation of 2,6-Dibromo-4-chloro-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Selective Dehalogenation In the landscape of modern organic synthesis and pharmaceutical development, halogenated...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Selective Dehalogenation
In the landscape of modern organic synthesis and pharmaceutical development, halogenated aromatic compounds are pivotal building blocks. Their utility is often defined by the specific placement of halogen atoms, which can modulate a molecule's biological activity, metabolic stability, and pharmacokinetic profile. However, the ability to selectively remove a specific halogen atom from a polyhalogenated scaffold is a synthetic challenge of paramount importance. This process, known as selective dehalogenation, unlocks access to a diverse array of analogs from a single, readily available starting material, thereby accelerating the structure-activity relationship (SAR) studies that are crucial in drug discovery.
This application note provides a comprehensive guide to the selective dehalogenation of 2,6-Dibromo-4-chloro-3-fluoroaniline, a complex polyhalogenated aromatic amine. We will delve into the underlying principles governing selectivity, present detailed protocols for achieving mono-debromination, and offer expert insights into reaction optimization and troubleshooting.
Principles of Selectivity: Navigating a Crowded Aromatic Ring
The selective removal of one halogen in the presence of others is governed by the inherent differences in the carbon-halogen (C-X) bond strengths and their susceptibility to catalytic activation. The generally accepted order of reactivity for palladium-catalyzed dehalogenation is C-I > C-Br > C-Cl > C-F[1]. This trend provides a foundational basis for achieving chemoselectivity. In the case of 2,6-Dibromo-4-chloro-3-fluoroaniline, the primary challenge lies in the selective removal of one of the two bromine atoms over the chlorine and fluorine atoms.
A secondary, more nuanced challenge is achieving regioselectivity between the two ortho-bromine atoms. The electronic and steric environment of each C-Br bond, dictated by the other substituents on the aniline ring, will influence its reactivity.
Electronic Effects: The aniline moiety is a strong electron-donating group, activating the aromatic ring towards electrophilic substitution. However, in the context of catalytic dehalogenation, which often proceeds via oxidative addition to a low-valent metal center, the electron-donating nature of the amino group can influence the electron density at the C-Br bonds. The fluorine atom at the 3-position and the chlorine atom at the 4-position are both electron-withdrawing groups, which can modulate the electronic properties of the C-Br bonds at the 2 and 6 positions.
Steric Effects: The two bromine atoms are located at the ortho positions to the bulky amino group. This creates significant steric hindrance, which can influence the approach of the catalyst to the C-Br bonds[2][3][4]. It is plausible that subtle differences in the steric environment around the two bromine atoms, potentially arising from interactions with the adjacent fluorine atom, could be exploited to achieve regioselective mono-debromination.
Recommended Protocols for Selective Mono-debromination
The following protocols are designed as starting points for the selective mono-debromination of 2,6-Dibromo-4-chloro-3-fluoroaniline. Optimization of reaction parameters may be necessary to achieve the desired selectivity and yield.
Protocol 1: Palladium-Catalyzed Hydrodehalogenation with a Mild Hydride Source
This protocol utilizes a palladium catalyst with a phosphine ligand and a mild hydride source, polymethylhydrosiloxane (PMHS), which has been shown to be effective in the selective debromination of substrates containing both bromo and chloro substituents.
Materials and Reagents:
2,6-Dibromo-4-chloro-3-fluoroaniline
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃) or a bulky phosphine ligand (e.g., XPhos)
Polymethylhydrosiloxane (PMHS)
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Inert gas (Argon or Nitrogen)
Experimental Procedure:
To an oven-dried Schlenk flask, add 2,6-Dibromo-4-chloro-3-fluoroaniline (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and the phosphine ligand (0.04 equiv.).
Evacuate and backfill the flask with an inert gas three times.
Add the anhydrous, degassed solvent, followed by the base (2.0 equiv.).
Stir the mixture at room temperature for 10 minutes.
Slowly add PMHS (1.5-2.0 equiv.) dropwise to the reaction mixture.
Heat the reaction to a temperature between 50-80 °C.
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Data Presentation:
Parameter
Condition
Expected Outcome
Catalyst
Pd(OAc)₂ / PPh₃
Good activity, may require optimization for selectivity.
Ligand
Bulky phosphine (e.g., XPhos)
May enhance selectivity by influencing the steric approach of the catalyst.
Hydride Source
PMHS
Mild and selective for C-Br over C-Cl.
Base
K₂CO₃ or Cs₂CO₃
Weak bases are recommended to avoid side reactions.
Application Notes and Protocols: Synthesis of Fluorinated Agrochemicals Using Halogenated Aniline Building Blocks
Introduction: The Strategic Role of Fluorine in Modern Agrochemicals In the continuous quest for more effective, selective, and environmentally benign crop protection agents, the strategic incorporation of fluorine atoms...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Role of Fluorine in Modern Agrochemicals
In the continuous quest for more effective, selective, and environmentally benign crop protection agents, the strategic incorporation of fluorine atoms into active ingredients has emerged as a paramount design concept.[1][2] Fluorinated organic compounds constitute a significant and expanding class of commercial agrochemicals, with nearly 34% of modern pesticides containing at least one fluorine atom.[3] This prevalence is attributed to the unique physicochemical properties that fluorine imparts upon a molecule. As the most electronegative element, its introduction can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity to target proteins, and overall bioavailability.[3][4] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which often enhances the molecule's resistance to metabolic degradation, leading to more persistent and effective action.[4]
Halogenated anilines, particularly those substituted with chlorine, bromine, or fluorine itself, serve as exceptionally versatile and cost-effective building blocks for the synthesis of these advanced fluorinated agrochemicals.[5] Their inherent reactivity allows for a diverse range of chemical transformations to introduce fluorine or fluorine-containing moieties, such as the trifluoromethyl (CF3) group, which is a hallmark of many successful agrochemicals.[6] This guide provides an in-depth exploration of key synthetic strategies, complete with detailed protocols, for leveraging halogenated anilines in the synthesis of fluorinated agrochemical scaffolds.
Core Synthetic Strategies and Mechanistic Considerations
The conversion of halogenated anilines into fluorinated derivatives for agrochemical synthesis hinges on a few robust and well-established chemical transformations. The choice of method depends on the desired fluorine substitution pattern, the nature of the starting aniline, and scalability considerations.
Diazotization and Fluorination: The Balz-Schiemann Reaction
A cornerstone for introducing a single fluorine atom onto an aromatic ring is the Balz-Schiemann reaction. This method transforms a primary aromatic amine into an aryl fluoride via the thermal decomposition of an intermediate diazonium tetrafluoroborate salt.[7][8] It is particularly valuable as direct fluorination of aromatic systems with elemental fluorine is dangerously exothermic and difficult to control.[7]
Mechanistic Rationale: The reaction proceeds in three key stages:
Diazotization: The primary aniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt.
Salt Formation: The diazonium salt is then treated with fluoroboric acid (HBF4), which provides the tetrafluoroborate anion (BF4-), leading to the precipitation of the relatively stable aryldiazonium tetrafluoroborate.[8]
Thermal Decomposition: Gentle heating of the isolated diazonium salt causes the loss of nitrogen gas (N2), a thermodynamically favorable process, and the generation of an aryl cation. This cation is immediately captured by a fluoride ion from the BF4- counterion to yield the final aryl fluoride.[7][9]
Workflow Diagram: Balz-Schiemann Reaction
Caption: Generalized workflow for the Halex SNAr reaction.
Experimental Protocol: Synthesis of 4-Fluoro-2-(trifluoromethyl)aniline from 4-Chloro-2-(trifluoromethyl)aniline
Apparatus Setup: In an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2-(trifluoromethyl)aniline (9.8 g, 0.05 mol), spray-dried potassium fluoride (5.8 g, 0.1 mol), and anhydrous dimethyl sulfoxide (DMSO) (50 mL).
Reaction Conditions: Heat the reaction mixture to 180 °C and maintain this temperature with vigorous stirring for 12-18 hours. The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water.
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 4-fluoro-2-(trifluoromethyl)aniline.
Starting Material
Fluoride Source
Solvent
Temperature (°C)
Product
Typical Yield
2,4-Dichloronitrobenzene*
KF
Sulfolane
180-220
2,4-Difluoronitrobenzene
>90%
4-Chloro-3-nitroaniline
CsF
DMSO
150-170
4-Fluoro-3-nitroaniline
85-95%
Note: The nitro-substituted precursor is often fluorinated prior to reduction to the aniline to achieve better activation for the SNAr reaction.
Modern Synthetic Approaches: Palladium-Catalyzed Cross-Coupling
While classic methods are robust, modern transition-metal-catalyzed reactions offer milder conditions and broader functional group tolerance for C-F bond formation. [10]Palladium-catalyzed cross-coupling reactions, in particular, have become powerful tools for synthesizing complex agrochemicals. [11]These methods can form C-F bonds from precursors like aryl triflates or aryl halides.
Mechanistic Rationale (Conceptual): The catalytic cycle, broadly speaking, involves:
Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halogen or aryl-triflate bond.
Fluoride Exchange: A fluoride source exchanges with the halide/triflate on the palladium center.
Reductive Elimination: The aryl fluoride product is formed, regenerating the palladium(0) catalyst.
The development of specialized ligands has been crucial to overcoming challenges such as slow reductive elimination, which for a long time made this transformation difficult.
[10][12]
Workflow Diagram: Pd-Catalyzed Fluorination
Caption: A simplified catalytic cycle for Pd-catalyzed C-F bond formation.
Protocol Example: Palladium-Catalyzed Fluorination of an Aryl Bromide (Illustrative)
Note: This is a generalized protocol. Specific ligand and reaction condition optimization is critical for success and substrate-dependent.
Apparatus Setup: To an oven-dried Schlenk tube, add the bromoaniline derivative (1.0 mmol), cesium fluoride (2.0 mmol), the palladium precatalyst (e.g., Pd(OAc)2, 2 mol%), and the appropriate phosphine ligand (e.g., a biarylphosphine ligand, 4 mol%).
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
Reaction: Heat the mixture in a preheated oil bath at 100-120 °C for 12-24 hours.
Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. The filtrate is then concentrated, and the residue is purified by column chromatography.
Conclusion and Future Outlook
Halogenated anilines are indispensable precursors in the synthesis of fluorinated agrochemicals. Classic methodologies like the Balz-Schiemann and Halex reactions remain industrially relevant for their scalability and cost-effectiveness in producing core fluorinated aniline structures. Concurrently, the evolution of modern synthetic methods, particularly palladium-catalyzed cross-coupling, provides powerful alternatives for late-stage fluorination and the synthesis of complex, highly functionalized molecules under milder conditions. [13]As the demand for novel agrochemicals with improved efficacy and safety profiles continues to grow, the development of even more efficient and selective fluorination strategies starting from readily available halogenated anilines will remain a key focus for researchers in the agrochemical industry.
References
Jeschke, P. (2004). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem, 5(5), 570-589.
[1][2]2. HDFC Securities. (2022). Fluorination.
[3]3. Organofluorine / Alfa Chemistry. (n.d.). Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized?.
[4]4. Allen. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses.
[7]5. Scribd. (n.d.). Balz-Schiemann Reaction Mechanism.
[8]6. Scientific Update. (2019). The Balz-Schiemann Reaction.
[14]7. Testbook. (n.d.). Balz Schiemann Reaction Mechanism.
[15]8. Wikipedia. (n.d.). Balz–Schiemann reaction.
[9]9. Rong, J., et al. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research, 49(10), 2239-2249.
[10]10. Cant, A. A., et al. (2021). Palladium-catalyzed cross-coupling reactions: a powerful tool for the synthesis of agrochemicals. CABI Agriculture and Bioscience, 2(1), 1-22.
[11]11. Ningbo Inno Pharmchem Co.,Ltd. (2025). Enhancing Agrochemical Efficacy: The Role of Trifluoromethyl Anilines.
[6]12. Sparrow Chemical. (n.d.). Fluoroaniline Series.
[5]13. U.S. Patent No. 7,154,006. (2006). Preparation of fluorinated anilines.
[16]14. Watson, D. A., et al. (2009). A new way to prepare fluorinated pharmaceuticals. Science.
[12]15. Merck & Co. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted.
[17]16. Unspecified. (n.d.). Nucleophilic Aromatic Substitution.
[18]17. Buchwald Research Group. (n.d.). Carbon–Fluorine Bond Formation.
Technical Support Center: Solving Solubility Issues of Polyhalogenated Anilines in Aqueous Media
Welcome to the Technical Support Center for addressing the solubility challenges of polyhalogenated anilines (PHAs) in aqueous media. This resource is designed for researchers, scientists, and drug development profession...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for addressing the solubility challenges of polyhalogenated anilines (PHAs) in aqueous media. This resource is designed for researchers, scientists, and drug development professionals who encounter difficulties in dissolving these compounds during their experimental work. This guide provides a combination of frequently asked questions for quick reference and in-depth troubleshooting protocols to tackle more persistent solubility issues.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of polyhalogenated anilines.
Q1: Why are my polyhalogenated anilines so difficult to dissolve in water?
A1: The poor aqueous solubility of polyhalogenated anilines is primarily due to their chemical structure. The presence of a nonpolar benzene ring and one or more halogen atoms (which are hydrophobic) makes the overall molecule hydrophobic, or "water-fearing".[1] The more halogen atoms present, the more hydrophobic the molecule tends to be, further decreasing its solubility in water.[2] While the amino (-NH2) group can form some hydrogen bonds with water, the large, nonpolar aromatic portion of the molecule dominates its behavior.[1]
Q2: I'm observing an oily layer or solid precipitate at the bottom of my flask. What does this mean?
A2: This is a classic sign of poor solubility. When a compound's concentration exceeds its solubility limit in a given solvent, it will separate out as either a solid precipitate or an immiscible liquid ("oiling out").[3] This indicates that the aqueous medium cannot effectively solvate the polyhalogenated aniline molecules.
Q3: What are the first simple steps I can take to try and dissolve my polyhalogenated aniline?
A3: Before moving to more complex methods, consider these initial adjustments:
Heating: Gently warming the solution can sometimes increase the solubility of a compound. However, be cautious as some anilines can be heat-sensitive.
Agitation: Vigorous stirring or sonication can help to break up solid particles and increase the surface area available for solvation, which can enhance the rate of dissolution.[4]
Particle Size Reduction: Grinding your solid PHA into a finer powder increases its surface area, which can lead to a faster dissolution rate.[4][5]
Q4: Can I just add more water to dissolve my compound?
A4: While adding more solvent will eventually dissolve more solute up to its saturation point, this may not be practical for your experiment. It could lead to an unacceptably dilute solution, impacting reaction kinetics or downstream applications. It's often more effective to modify the solvent system to increase the intrinsic solubility of the PHA.
Troubleshooting Guides: Step-by-Step Protocols
When simple methods fail, a more systematic approach is necessary. The following guides provide detailed protocols for common and effective solubilization techniques.
Guide 1: pH Adjustment for Enhanced Solubility
Principle: The amino group of anilines is basic and can be protonated in acidic conditions to form a more water-soluble anilinium salt.[1][6] This is often the most effective initial strategy for ionizable compounds.[7]
Protocol:
Determine the pKa: If not already known, find the pKa of your specific polyhalogenated aniline. This value is crucial for determining the optimal pH for protonation.
Prepare a Stock Acid Solution: Prepare a dilute stock solution of a strong acid, such as 0.1 M Hydrochloric Acid (HCl).
Initial Suspension: Suspend your polyhalogenated aniline in the desired volume of deionized water.
Titration and Observation: While stirring vigorously, add the acid solution dropwise to the aniline suspension.
Monitor pH and Dissolution: Continuously monitor the pH of the solution. As the pH drops below the pKa of the aniline, you should observe the solid dissolving as the anilinium salt is formed.[6]
Final pH Adjustment: Continue adding acid until all the solid has dissolved. Aim for a final pH that is at least 1-2 units below the pKa to ensure complete protonation.
Caution: Be aware that strongly acidic conditions can sometimes lead to unwanted side reactions, such as the formation of meta-substituted products during halogenation reactions.[8]
Guide 2: Utilizing Cosolvents to Increase Solubility
Principle: Cosolvents are water-miscible organic solvents that, when added to water, can increase the solubility of nonpolar compounds.[9][10] They work by reducing the polarity of the aqueous environment, making it more favorable for hydrophobic molecules.[11]
Select a Cosolvent: Choose a cosolvent that is compatible with your experimental system. Ethanol and propylene glycol are common starting points.
Prepare a Cosolvent-Water Mixture: Start by preparing a series of cosolvent-water mixtures (e.g., 10%, 20%, 30% v/v cosolvent in water).
Solubility Testing: Add a known amount of your polyhalogenated aniline to a fixed volume of each cosolvent-water mixture.
Equilibration: Stir or shake the samples at a constant temperature until equilibrium is reached (typically several hours to a day).
Observation and Quantification: Visually inspect for complete dissolution. For a more quantitative measure, you can filter the saturated solutions and determine the concentration of the dissolved aniline using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
Optimization: Based on the results, you can further refine the cosolvent percentage to achieve the desired concentration with the minimum amount of organic solvent.
Guide 3: Micellar Solubilization with Surfactants
Principle: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[13][14] These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively "hiding" them from the water and increasing their apparent solubility.[13][15]
Choose a Surfactant: The choice of surfactant can depend on the specific polyhalogenated aniline and the downstream application. Non-ionic surfactants are often a good starting point as they are generally less disruptive to biological systems.[15]
Prepare Surfactant Solutions: Prepare a series of surfactant solutions in water at concentrations above their known CMC.
Add the Polyhalogenated Aniline: Add the polyhalogenated aniline to each surfactant solution.
Allow for Encapsulation: Gently mix the solutions and allow time for the micelles to form and encapsulate the aniline. This may require gentle heating or sonication.
Assess Solubilization: Observe the solutions for clarity, indicating that the aniline has been solubilized within the micelles.
Considerations: The amount of compound that can be solubilized increases linearly with the surfactant concentration above the CMC.[14]
Guide 4: Inclusion Complexation with Cyclodextrins
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[17] They can form inclusion complexes by encapsulating hydrophobic guest molecules, like polyhalogenated anilines, within their cavity, thereby increasing their aqueous solubility.[18][19]
Protocol:
Select a Cyclodextrin: Common cyclodextrins include β-cyclodextrin and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).
Prepare a Cyclodextrin Solution: Dissolve the cyclodextrin in water. The concentration will depend on the stoichiometry of the complex formation, which is often 1:1 (guest:host).[20]
Add the Polyhalogenated Aniline: Add the polyhalogenated aniline to the cyclodextrin solution.
Promote Complex Formation: Stir the mixture, sometimes with gentle heating, for a sufficient period to allow for the formation of the inclusion complex.
Evaluate Solubility Enhancement: Observe the dissolution of the aniline. The formation of the inclusion complex should result in a clear solution.
Protonation of the basic amino group to form a soluble salt.[1][6]
Simple, cost-effective, can lead to significant solubility increases.[5][21]
Only applicable to ionizable compounds; extreme pH may cause degradation.
Cosolvency
Reduces the polarity of the aqueous solvent system.[11]
Effective for a wide range of hydrophobic compounds; can be fine-tuned.
May interfere with downstream biological assays; requires organic solvents.
Micellar Solubilization
Encapsulation of the hydrophobic molecule within surfactant micelles.[13]
High solubilizing capacity; various surfactants available.[16]
Surfactants can be denaturing to proteins; CMC must be exceeded.
Inclusion Complexation
Formation of a host-guest complex with a cyclodextrin.[17][18]
Biocompatible; can protect the guest molecule from degradation.[19]
Limited by the size of the cyclodextrin cavity; can be more expensive.
Diagram 1: Decision-Making Workflow for Solubility Enhancement
This diagram outlines a logical progression for tackling the solubility issues of polyhalogenated anilines.
Caption: A stepwise guide to selecting a solubility enhancement strategy.
References
What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog. (2025, December 15). [Link]
Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC. National Institutes of Health. [Link]
Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]
Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures. (2006, April 18). ACS Publications. [Link]
Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review - PMC. National Institutes of Health. [Link]
Complex Formation of Phenol, Aniline, and their Nitro Derivatives with p - Cyclodextrin. RSC Publishing. [Link]
Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. (2025, August 7). ResearchGate. [Link]
Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. [Link]
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (2023, September 19). MDPI. [Link]
An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. [Link]
Binding affinity of aniline-substituted dodecaborates to cyclodextrins. (2022, January 18). Chemical Communications (RSC Publishing). [Link]
The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. (2025, February 14). MDPI. [Link]
Solubility Enhancement Technologies and Research Emerged. (2017, April 15). [Link]
Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents. (2014, June 15). [Link]
Solubility enhancement techniques: A comprehensive review. (2023, March 13). [Link]
A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025, October 6). [Link]
Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC. (2019, September 15). National Institutes of Health. [Link]
Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. (2015, March 5). The Journal of Physical Chemistry A - ACS Publications. [Link]
Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]
Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate. [Link]
Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents - PMC. National Institutes of Health. [Link]
Executive Summary:
Purifying 2,6-Dibromo-4-chloro-3-fluoroaniline presents a specific challenge: its melting point (~66°C) is lower than the boiling point of many common recrystallization solvents (e.g., Ethanol, Water, Heptane). This creates a high risk of "oiling out"—where the compound separates as a liquid emulsion rather than crystalline solid—trapping impurities and ruining the purification.
Successful purification requires a binary solvent system or an acid-base chemical wash prior to crystallization.
High Risk: Do not heat solutions >60°C; risk of oiling out.
Solubility (Water)
Negligible
Water is an excellent anti-solvent.
Solubility (Alcohols)
High
Ethanol/Methanol are excellent dissolving solvents.
Acidity/Basicity
Weak Base
Can be purified via HCl salt formation (Acid-Base Extraction).
Impurities
Oxidation products (colored), Regioisomers
Requires activated carbon or fractional crystallization.[2]
Solvent Selection & Strategy (Q&A)
Q: What is the primary recommended solvent system?
A: Ethanol / Water (Binary System)
Ratio: Start with pure Ethanol, add Water to saturation.
Why: The amino group and halogen substituents create a dipole that interacts well with ethanol. Water acts as a powerful anti-solvent to force the hydrophobic polyhalogenated ring out of solution.
Caveat: Because the melting point is ~66°C, you must not boil the ethanol (78°C). Dissolve at 50–55°C to prevent the compound from melting into an oil before it dissolves.
Q: My compound is "oiling out" instead of crystallizing. Why?
A: The solution temperature exceeds the compound's melting point.
When a saturated solution cools, if the temperature is still above 66°C (or if impurities lower the MP further), the compound separates as a liquid.
Fix: Use Methanol (BP 65°C) instead of Ethanol. The lower boiling point prevents you from overheating the mixture.
Fix: Add a seed crystal at 40°C.
Fix: Use a solvent with a lower boiling point, such as Dichloromethane (DCM) / Hexane .
Q: Are there non-protic alternatives?
A: Yes, Hexane / Ethyl Acetate.
Use Case: If your primary impurity is water-soluble or if the compound hydrolyzes (unlikely for this aniline but possible for precursors).
Protocol: Dissolve in minimal Ethyl Acetate at 40°C; slowly add Hexane until turbidity persists.
Interactive Troubleshooting Guide
Visual Logic: The Purification Decision Matrix
Caption: Decision matrix for purifying low-melting halogenated anilines, prioritizing temperature control to prevent oiling out.
Detailed Standard Operating Procedures (SOPs)
Method A: The "Safe-Temp" Recrystallization (Ethanol/Water)
Best for: General purification of >90% pure material.
Preparation: Place crude 2,6-Dibromo-4-chloro-3-fluoroaniline in an Erlenmeyer flask.
Dissolution: Add Ethanol dropwise while heating the flask in a water bath set to 55°C .
Critical: Do not use a direct hot plate; the surface temperature will melt the solid.
Decolorization (Optional): If the solution is dark amber/purple, add activated charcoal (1% by weight), stir for 2 mins, and filter hot through Celite.
Precipitation: Remove from heat. While stirring, add warm Water (50°C) dropwise.
Endpoint: Stop immediately when a faint, persistent cloudiness appears.
Clarification: Add 1-2 drops of Ethanol to clear the cloudiness.
Crystallization: Allow the flask to cool to room temperature slowly (wrap in a towel). Once at RT, place in an ice bath for 30 minutes.
Isolation: Filter via vacuum filtration. Wash with cold 20% Ethanol/Water.
Method B: Acid-Base Chemical Purification
Best for: Removing non-basic impurities (e.g., unreacted halogenated benzenes) or heavily colored samples.
Dissolve: Dissolve the crude solid in 2M Hydrochloric Acid (HCl) . The aniline will form a water-soluble hydrochloride salt.
Note: If insolubles remain, these are non-amine impurities. Filter them out.
Wash: Extract the aqueous acid solution with Dichloromethane (DCM) .
Action: Discard the organic (DCM) layer; it contains the non-basic impurities.
Neutralize: Slowly add 2M Sodium Hydroxide (NaOH) to the aqueous layer while stirring and cooling in an ice bath.
Observation: The pure free-base aniline will precipitate as a white/off-white solid.
Collect: Filter the precipitate. If high purity is required, follow up with Method A (Recrystallization) using the now cleaner solid.
Frequently Asked Questions (FAQ)
Q: Why is the product turning purple during storage?A: Anilines are oxidation-sensitive. The "purple" is a trace oxidation byproduct (quinone imines).
Prevention: Store the purified crystals in an amber vial under Argon or Nitrogen gas. Keep at 4°C.
Q: Can I use Acetone?A:Avoid Acetone. While it dissolves the compound well, it is difficult to crystallize from because it holds the compound in solution too effectively (high solubility) and does not have a convenient anti-solvent that pairs as well as Water does with Ethanol. Furthermore, acetone can undergo Schiff base condensation with primary amines under certain conditions, introducing new impurities.
Q: How do I dry the crystals?A: Vacuum desiccation over
or Silica Gel is recommended. Do not oven dry >40°C, as the compound may sublime or melt.
References
PubChem.[1][4] (n.d.). 2,6-Dibromo-4-chloroaniline (Analogous Structure Data). National Library of Medicine. Retrieved February 24, 2026, from [Link]
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved February 24, 2026, from [Link]
Technical Support Center: Overcoming Steric Hindrance in 2,6-Disubstituted Aniline Reactions
Welcome to the technical support center for synthetic chemists. This guide provides in-depth troubleshooting advice and practical solutions for overcoming the unique challenges posed by sterically hindered 2,6-disubstitu...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for synthetic chemists. This guide provides in-depth troubleshooting advice and practical solutions for overcoming the unique challenges posed by sterically hindered 2,6-disubstituted anilines in common organic transformations. As a senior application scientist, my goal is to explain the causality behind experimental choices, providing you with robust, field-proven strategies to advance your research.
Part 1: The Root of the Problem - Why Are 2,6-Disubstituted Anilines So Unreactive?
This section addresses the fundamental principles governing the low reactivity of these substrates.
Frequently Asked Questions (FAQs)
Question: I'm starting a project with 2,6-diisopropylaniline, and none of my standard reactions are working. What makes this substrate so difficult?
Answer: The core issue is severe steric hindrance. The two bulky substituents in the ortho positions physically block the nitrogen's lone pair of electrons.[1] This steric shield has two major consequences:
Reduced Nucleophilicity: The bulky groups prevent electrophiles from physically approaching the nitrogen atom, dramatically slowing down or completely inhibiting reactions like acylation and alkylation.[1]
Impeded Catalyst Coordination: In cross-coupling reactions, the substituents hinder the aniline's ability to coordinate effectively with the metal center of a catalyst, which is a critical step in catalytic cycles like the Buchwald-Hartwig amination.[1][2]
Caption: Steric shielding of the aniline nitrogen by bulky ortho-substituents.
Part 2: Troubleshooting N-Acylation Reactions
N-acylation is one of the most common yet frustrating reactions with these substrates. Low reactivity often leads to researchers using harsh conditions, which can cause side reactions.
Troubleshooting Guide: Low or No Yield in N-Acylation
Question: My N-acylation of a 2,6-disubstituted aniline is giving a very low yield, even with an acid chloride and heat. What are my options?
Answer: This is a classic problem stemming from low nucleophilicity. A systematic approach is required to overcome the activation barrier without degrading your material.
Caption: Systematic workflow for troubleshooting hindered N-acylation reactions.
Protocol: Acylation via Forced Deprotonation
This protocol is effective for particularly unreactive anilines where catalytic methods fail. The key is to generate the highly nucleophilic anilide anion in situ.
Materials:
2,6-disubstituted aniline (1.0 eq)
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
Acyl chloride (1.1 eq)
Anhydrous tetrahydrofuran (THF)
Standard glassware for inert atmosphere reactions (Schlenk flask, nitrogen/argon line)
Procedure:
To an oven-dried Schlenk flask under an inert atmosphere, add the NaH dispersion.
Wash the NaH with anhydrous hexanes (x2) to remove the mineral oil, carefully removing the hexanes via cannula.
Add anhydrous THF to the flask to create a suspension.
Dissolve the hindered aniline in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.
Allow the mixture to warm to room temperature and stir for 1 hour. Observe for hydrogen gas evolution.
Cool the reaction mixture back to 0 °C.
Add the acyl chloride dropwise.
Let the reaction warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.
Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[3]
Purify via column chromatography or recrystallization as needed.
Part 3: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)
For C-N bond formation with aryl halides, the Buchwald-Hartwig amination is indispensable. However, success with 2,6-disubstituted anilines is almost entirely dependent on the correct choice of catalyst system.[4][5]
Frequently Asked Questions (FAQs)
Question: My Buchwald-Hartwig reaction with 2,6-diisopropylaniline and an aryl bromide is failing. I'm using Pd(PPh₃)₄. What's wrong?
Answer: The issue is almost certainly your ligand choice. First-generation ligands like triphenylphosphine (PPh₃) are not sterically bulky enough to promote the key reductive elimination step with hindered substrates.[1] For these challenging couplings, you must use specialized, bulky, and electron-rich phosphine ligands (often called "Buchwald ligands") or N-heterocyclic carbenes (NHCs).[1][2][6] These ligands promote the formation of a monoligated, coordinatively unsaturated palladium center that is active enough to engage sterically demanding partners.[1]
Question: What is the best palladium precursor to use?
Answer: While several can work, stable pre-formed catalysts often give the most reproducible results for difficult substrates.
Pd(OAc)₂ or Pd₂(dba)₃: Common and effective, but require in situ reduction to the active Pd(0) species.[6]
Pre-formed Catalysts (e.g., XPhos Pd G3): These are complexes of Pd(0) or Pd(II) with the specific bulky ligand already coordinated. They often offer higher stability, activity, and easier handling, making them an excellent choice for challenging couplings.[6]
Question: Which base should I choose?
Answer: A strong, non-nucleophilic base is critical. Weaker bases are often insufficient. The most common and effective choices are sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS).[1][2] Ensure the base is fresh and handled under anhydrous conditions.
Ligand Selection Guide for Hindered Anilines
Ligand Class
Example Ligands
Typical Pd Loading
Performance with 2,6-Disubstituted Anilines
First Generation
PPh₃, P(o-tolyl)₃
2-5 mol%
Poor. Generally fails or gives very low yields. Not suitable for hindered substrates.
Bulky, Monodentate
XPhos, SPhos, RuPhos
0.5-2 mol%
Excellent. Specifically designed for hindered couplings. Often allows for lower reaction temperatures and coupling with less reactive aryl chlorides.[6]
N-Heterocyclic Carbenes
IPr, SIPr
1-3 mol%
Very Good to Excellent. A strong alternative to phosphine ligands, demonstrating high efficacy for sterically demanding reactions.[1]
Protocol: General Procedure for Buchwald-Hartwig Amination of a Hindered Aniline
Materials:
Aryl halide (1.0 eq)
2,6-disubstituted aniline (1.2 eq)
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
Sodium tert-butoxide (NaOtBu) (1.4 eq)
Anhydrous, degassed toluene (or dioxane)
Procedure:
In a glovebox, add the aryl halide, 2,6-disubstituted aniline, palladium precatalyst, and NaOtBu to an oven-dried reaction vial or flask equipped with a magnetic stir bar.
Add the anhydrous, degassed toluene to the vial.
Seal the vial or flask and remove it from the glovebox.
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
Monitor the reaction until completion (TLC, GC/MS, or LC-MS). This can take from a few hours to 24 hours.
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers.
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
Purify the crude product by column chromatography.
Part 4: Advanced & Alternative Strategies
When conventional methods are insufficient, leveraging non-traditional energy sources or alternative reagents can provide a breakthrough.
1. Microwave-Assisted Synthesis
Question: My reaction is clean but extremely slow, even at high temperatures. Can microwave heating help?
Answer: Absolutely. Microwave irradiation is an excellent technique for overcoming large activation energy barriers in a short amount of time.[7] The rapid, uniform heating can dramatically reduce reaction times from many hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional oil bath heating.[8][9] This method is applicable to acylation, alkylation, and cross-coupling reactions.[7][10][11]
2. High-Pressure Synthesis
Question: I am working on a gram scale and want to avoid catalysts and solvents for a difficult acylation. Is this possible?
Answer: Yes, high-hydrostatic pressure (HHP) is an emerging green chemistry technique that can promote reactions without catalysts or solvents.[12] By applying pressures of up to 3.8 kbar, the reaction volume is compressed, which can favor the transition state of bond-forming reactions and overcome steric repulsion.[12][13] This has been successfully applied to acylations and the synthesis of heterocycles.[12] While it requires specialized equipment, it offers a unique solution for challenging transformations.
3. Copper-Catalyzed C-N Coupling
Question: Are there alternatives to palladium for C-N cross-coupling of very hindered substrates?
Answer: While palladium is dominant, research into alternative metals is ongoing. Notably, copper-catalyzed methods have shown promise for coupling sterically hindered partners where even advanced palladium systems may struggle.[14] Success in this area is highly dependent on novel ligand design, such as the pyrrole-ol based ligands that have enabled the coupling of ortho,ortho'-disubstituted electrophiles with hindered amines.[14]
References
Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Catalysis. Available from: [Link]
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. Available from: [Link]
Preparation of an N-sec-Alkyl 2,6-Disubstituted Aniline: A Key Intermediate in the Divergent Synthesis of S-Metolachlor Metabolites. ResearchGate. Available from: [Link]
Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. Available from: [Link]
[(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions. Organic Chemistry Portal. Available from: [Link]
Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar. Available from: [Link]
Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center. PMC. Available from: [Link]
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Chemical Communications (RSC Publishing). Available from: [Link]
A Convenient One-Pot Synthesis of a Sterically Demanding Aniline from Aryllithium Using Trimethylsilyl Azide, Conversion to β-Diketimines and Synthesis of a β-Diketiminate Magnesium Hydride Complex. PMC. Available from: [Link]
Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry. Available from: [Link]
Photoinduced, Copper-Catalyzed Enantioconvergent Alkylations of Anilines by Racemic Tertiary Electrophiles: Synthesis and Mechan. pubs.acs.org. Available from: [Link]
Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides. pubs.rsc.org. Available from: [Link]
An Acid‐Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines. Chemistry – A European Journal. Available from: [Link]
Practical catalytic method for synthesis of sterically hindered anilines. PubMed. Available from: [Link]
Process for producing 2,6-dialkylanilines. Google Patents.
Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available from: [Link]
Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. ijcrt.org. Available from: [Link]
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. PMC. Available from: [Link]
Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. PMC. Available from: [Link]
High-pressure activation for the solvent- and catalyst-free syntheses of heterocycles, pharmaceuticals and esters. PubMed. Available from: [Link]
Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents. Taylor & Francis. Available from: [Link]
High Pressure in Organic Synthesis. Denmark Group. Available from: [Link]
Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. ijarsct.co.in. Available from: [Link]
Mechanisms behind chemical reactions unraveled using high pressure. FAU. Available from: [Link]
High pressure applications for enzyme conversions in the food industry. library.wur.nl. Available from: [Link]
2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. pubs.acs.org. Available from: [Link]
Practical Applications of a “High Pressure” Chemical Reactor for Small Scale Laboratory Synthesis and Process Development. supercriticalfluids.com. Available from: [Link]
Efficient alternative for multistep synthesis of aniline-based drug precursors. HIMS. Available from: [Link]
Modular Construction of Functionalized Anilines via Switchable C‒H and N‒Alkylation of Traceless N‒Nitrosoanilines with Olefins. ResearchGate. Available from: [Link]
C-H acylation of Aniline Derivatives with α-Oxocarboxylic Acids using Ruthenium Catalyst. ResearchGate. Available from: [Link]
19F NMR Fluorine Coupling Constants for 3-Fluoroaniline Derivatives: A Comparative Guide
Executive Summary Impact: 3-Fluoroaniline derivatives serve as critical bioisosteres in medicinal chemistry, often used to modulate metabolic stability (blocking P450 oxidation) and lipophilicity without significantly al...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Impact: 3-Fluoroaniline derivatives serve as critical bioisosteres in medicinal chemistry, often used to modulate metabolic stability (blocking P450 oxidation) and lipophilicity without significantly altering steric bulk. However, their structural characterization is frequently complicated by second-order effects and solvent-dependent shifts.
This guide provides a technical comparison of
F coupling constants (-values) for 3-fluoroaniline scaffolds. Unlike standard spectral libraries, we focus on the diagnostic utility of these constants—how to use and values to unambiguously distinguish regioisomers and assess electronic environments in drug discovery workflows.
The Diagnostic Power of
F in 3-Fluoroanilines
In 3-fluoroaniline systems, the fluorine atom acts as a sensitive electronic probe. Unlike the proton-decoupled singlets often seen in screening, the proton-coupled
F signal reveals the substitution pattern of the aromatic ring through specific scalar couplings.
The Mechanism: Fermi Contact
The dominant mechanism for
and coupling in these aromatic systems is the Fermi contact interaction, which is transmitted through the bond electrons.
Ortho-coupling (
): Mediated by effective orbital overlap, typically yielding large values (7–12 Hz).
Meta-coupling (
): In 3-fluoroanilines, this is diagnostically significant (4–8 Hz), often appearing as a distinct "quartet" or "triplet" splitting depending on the proton topology.
Through-space effects: In 2-fluoro isomers (ortho), the lone pair of the nitrogen can perturb the fluorine field, a phenomenon absent in the 3-fluoro (meta) series.
Comparative Analysis of Coupling Constants
The following data synthesizes performance metrics for 3-fluoroaniline against its primary isomers. These values are critical for confirming regiochemistry during lead optimization.
Comparison A: Regioisomeric Distinction (
)
Parameter
3-Fluoroaniline (Meta)
2-Fluoroaniline (Ortho)
4-Fluoroaniline (Para)
Diagnostic Note
(Ortho)
8.0 – 12.0 Hz
9.0 – 13.0 Hz
8.0 – 10.0 Hz
In 3-F, you see two distinct couplings (to H2 and H4).
(Meta)
5.0 – 7.5 Hz
4.0 – 6.0 Hz
N/A (Symmetry)
The 3-F isomer shows a clear to H5; 4-F systems appear as complex AA'BB'X multiplets.
(Para)
< 2.0 Hz
< 2.0 Hz
N/A
Usually unresolved in 3-F derivatives unless resolution is >0.1 Hz/pt.
Signal Multiplicity
dt or ddd
Complex Multiplet
tt or symmetric mult.
3-F is defined by the "Doublet of Triplets" appearance (large , smaller ).
Comparison B: Carbon-Fluorine Couplings (
)
Carbon coupling provides the definitive "skeleton" verification, unaffected by labile protons.
Coupling Type
Typical Value (Hz)
Structural Insight
240 – 250 Hz
Direct attachment. Magnitude correlates with C-F bond length/strength.
20 – 25 Hz
Identifies carbons ortho to the fluorine (C2, C4).
8 – 12 Hz
Identifies carbons meta to the fluorine (C1, C5).
2 – 4 Hz
Identifies the para carbon (C6).
Experimental Protocol: Precision Measurement
To achieve the resolution necessary to distinguish a 6.5 Hz coupling from a 7.0 Hz coupling, standard "quick scan" protocols are insufficient.
Reagents & Equipment[1][2][3]
Solvent: DMSO-
(Recommended for anilines to disrupt aggregation) or CDCl.
Internal Standard:
-Trifluorotoluene (TFT) or Trichlorofluoromethane (CFCl). Note: TFT is preferred for boiling point stability.
Probe: 5mm BBFO or dedicated
F probe.
Step-by-Step Workflow
Sample Preparation (Critical):
Dissolve 10–15 mg of derivative in 0.6 mL solvent.
Filtration: Filter through a 0.2
m PTFE syringe filter to remove paramagnetic particulates (iron dust) which broaden lines and obscure fine coupling.
Degassing: Flush the tube with
or Ar for 1 min to remove dissolved (paramagnetic).
Acquisition Parameters:
Spectral Width: Set to at least 100 ppm (-50 to -150 ppm typical range).
Acquisition Time (
): Must be seconds.
Reasoning: Resolution (
) = . To resolve a 1 Hz difference, you need long sampling.
Relaxation Delay (
): Set to 3–5 seconds. Fluorine has a wide range of times; insufficient delay causes integration errors.
Pulse Sequence Strategy:
Exp 1:
F { H } (Decoupled): Run this first to determine the Chemical Shift () and purity. It should appear as a singlet (or simple pattern if multiple F present).
Exp 2:
F Coupled: Turn off proton decoupling. This reveals the multiplet structure () described in Table A.
Solvent Systems & Chemical Shift Drift
The chemical shift of 3-fluoroaniline derivatives is highly sensitive to solvent polarity due to the amino group's ability to hydrogen bond.
Solvent
Polarity Index
Effect on (approx)
Recommendation
CDCl
Non-polar
Baseline
Good for lipophilic derivatives; sharpest lines.
DMSO-
Polar Aprotic
Downfield shift (+1 to +3 ppm)
Preferred. Breaks up intermolecular H-bonds, simplifying multiplets.
MeOD
Polar Protic
Variable
Avoid if possible; exchangeable protons () disappear/broaden.
Expert Insight: In DMSO, the
protons may slow-exchange, causing additional broadening or small couplings () to appear. If the multiplet looks "fuzzy," add a drop of to exchange the amine protons and sharpen the fluorine signal.
Structural Elucidation Workflow
The following logic flow illustrates how to systematically assign a 3-fluoroaniline derivative using the data above.
Figure 1: Decision tree for assigning regiochemistry of fluoroanilines using
F NMR coupling patterns.
References
Dungan, C. H., & Van Wazer, J. R. (1967).[1] Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience. (Foundational text for chemical shift ranges).
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
Rosen, G. M., et al. (1989). "New class of 19F pH indicators: fluoroanilines."[2] Biophysical Journal, 55(4), 799–804.[2]
Giam, C. S., & Lyle, J. L. (1973).[3] "Medium effects on the fluorine-19 magnetic resonance spectra of fluoropyridines and fluoroanilines." Journal of the American Chemical Society. (Establishes solvent dependency principles).
Reich, H. J. (2020).[4] "19F NMR Coupling Constants." University of Wisconsin-Madison Organic Chemistry Data.